3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often involve the use of catalysts such as transition metals or acidic conditions to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve multi-step processes starting from readily available raw materials. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice are crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyrazole ketones, while reduction of the carboxylic acid group can produce pyrazole alcohols .
Scientific Research Applications
3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: The compound exhibits potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1H-pyrazole-4-carboxylic acid
- 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-amino-1H-pyrazole-4-carboxylic acid
Uniqueness
3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups on the pyrazole ring. This dual functionality allows for diverse chemical reactivity and potential for forming various derivatives with distinct biological activities .
Properties
CAS No. |
178316-79-5 |
---|---|
Molecular Formula |
C5H6N2O3 |
Molecular Weight |
142.1 |
Purity |
95 |
Origin of Product |
United States |
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